2-cyano-N-(4-methylbenzyl)acetamide
Overview
Description
Preparation Methods
The synthesis of 2-cyano-N-(4-methylbenzyl)acetamide can be achieved through several methods. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
2-cyano-N-(4-methylbenzyl)acetamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the compound can participate in these reactions. Common reagents used in these reactions include phenacyl bromide and triethylamine as a basic catalyst . Major products formed from these reactions include pyrrole derivatives .
Scientific Research Applications
2-cyano-N-(4-methylbenzyl)acetamide is used extensively in scientific research, particularly in the field of proteomics . It serves as a biochemical reagent for various research applications. Additionally, cyanoacetamide derivatives, including this compound, are utilized in the synthesis of biologically active novel heterocyclic moieties . These compounds have diverse biological activities, making them valuable in biochemistry and medicinal chemistry research .
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-methylbenzyl)acetamide involves its reactivity due to the presence of the cyano and carbonyl functional groups. These groups enable the compound to participate in various chemical reactions, leading to the formation of biologically active compounds . The molecular targets and pathways involved in its effects are primarily related to its role as a precursor in heterocyclic synthesis .
Comparison with Similar Compounds
2-cyano-N-(4-methylbenzyl)acetamide can be compared with other cyanoacetamide derivatives, such as 2-cyano-N-(2-methylbenzyl)acetamide and 2-cyano-N-(4-methoxybenzyl)acetamide . These compounds share similar structural features but differ in their substituents on the benzyl group. The unique substituents in this compound contribute to its specific reactivity and applications in research .
Properties
IUPAC Name |
2-cyano-N-[(4-methylphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLYDXJODBRAID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358592 | |
Record name | 2-cyano-N-(4-methylbenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64488-12-6 | |
Record name | Acetamide, 2-cyano-N-[(4-methylphenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64488-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyano-N-(4-methylbenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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